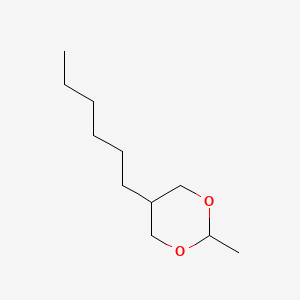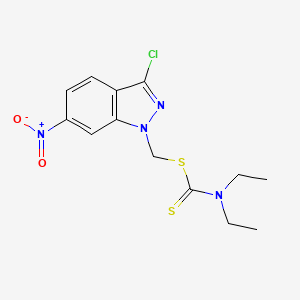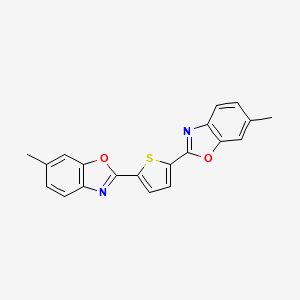![molecular formula C9H12 B14705952 Bicyclo[3.3.1]nona-2,6-diene CAS No. 13534-07-1](/img/structure/B14705952.png)
Bicyclo[3.3.1]nona-2,6-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[331]nona-2,6-diene is a bicyclic hydrocarbon with a unique structure that consists of two fused cyclohexane rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bicyclo[3.3.1]nona-2,6-diene can be synthesized through a flexible two-step process starting from cycloocta-1,5-diene . The first step involves the formation of a dibromocyclooctadiene intermediate, which is then subjected to a dehalogenation reaction to yield the desired bicyclic compound . The reaction conditions typically involve the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthetic routes used in laboratory settings can be scaled up for industrial applications. The key to successful industrial production lies in optimizing reaction conditions and ensuring the availability of high-purity starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[3.3.1]nona-2,6-diene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form diketones or diols.
Reduction: Reduction reactions can convert the diene into saturated bicyclic compounds.
Substitution: Substitution reactions, such as halogenation, can introduce functional groups into the bicyclic framework.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitroform, reducing agents such as hydrogen gas, and halogenating agents like N-bromosuccinimide . The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and selectivity.
Major Products
The major products formed from these reactions include diketones, diols, and halogenated derivatives . These products can serve as intermediates for further chemical transformations.
Wissenschaftliche Forschungsanwendungen
Bicyclo[3.3.1]nona-2,6-diene has several scientific research applications:
Asymmetric Catalysis: It is used as a ligand in asymmetric hydrogenation reactions, providing enantioselectivity in the synthesis of chiral compounds.
Anticancer Research: Derivatives of this compound have shown potential as anticancer agents due to their unique structural features.
Material Science: The compound’s rigid structure makes it useful in the design of novel materials with specific mechanical properties.
Wirkmechanismus
The mechanism of action of bicyclo[3.3.1]nona-2,6-diene in asymmetric catalysis involves its interaction with metal catalysts to form chiral complexes that facilitate the hydrogenation of prochiral substrates . The molecular targets include metal centers in the catalysts, and the pathways involve coordination and activation of the substrates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[3.3.1]nona-3,7-diene-2,6-dione: This compound is similar in structure but contains additional carbonyl groups.
9-Oxabicyclo[3.3.1]nona-2,6-diene: This compound has an oxygen atom incorporated into the bicyclic framework.
Uniqueness
This compound is unique due to its simple hydrocarbon structure, which allows for versatile chemical modifications and applications in various fields. Its strained ring system also makes it an interesting subject for studying reaction mechanisms and developing new synthetic methodologies.
Eigenschaften
CAS-Nummer |
13534-07-1 |
|---|---|
Molekularformel |
C9H12 |
Molekulargewicht |
120.19 g/mol |
IUPAC-Name |
bicyclo[3.3.1]nona-2,6-diene |
InChI |
InChI=1S/C9H12/c1-3-8-5-2-6-9(4-1)7-8/h1-3,6,8-9H,4-5,7H2 |
InChI-Schlüssel |
KCHMRTCANKSGHQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC2CC=CC1C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


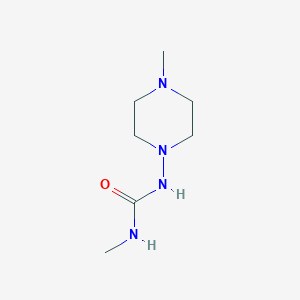
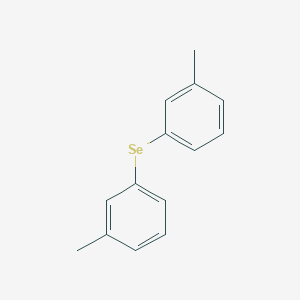

![4-Methyl-N-[(4-methylphenyl)carbamoyl]benzamide](/img/structure/B14705903.png)
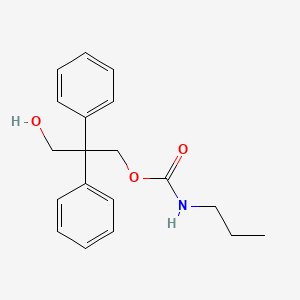

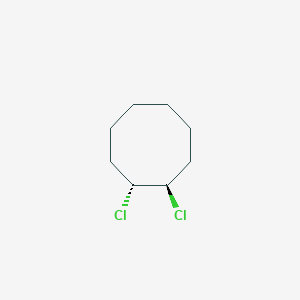
![5-[(e)-(2,5-Dibromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14705932.png)
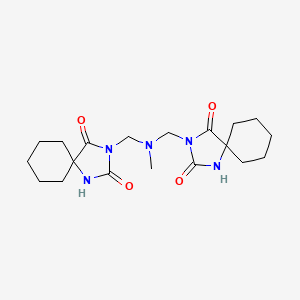
![1-[3-(1-Hydroxyethyl)phenyl]ethan-1-one](/img/structure/B14705945.png)
![2-[(2,4-Dichlorophenyl)methylideneamino]-2-methylpropan-1-ol](/img/structure/B14705947.png)
